molecular formula C9H6ClFO2 B3020742 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1092349-25-1

6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B3020742
CAS No.: 1092349-25-1
M. Wt: 200.59
InChI Key: NCJQKDQIJMTYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This particular compound features both chlorine and fluorine substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-2-one
  • 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-3-one

Uniqueness

6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the benzopyran ring can result in distinct pharmacological properties compared to other similar compounds.

Biological Activity

6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 1092349-25-1) is a heterocyclic compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This compound features both chlorine and fluorine substituents, which can significantly influence its chemical properties and biological activities. Research has indicated potential applications in various fields, including medicinal chemistry, due to its promising biological properties.

  • Molecular Formula : C9H6ClFO2
  • Molecular Weight : 200.59 g/mol
  • CAS Number : 1092349-25-1

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

Anticancer Activity

A study focused on related flavonol compounds indicated that structural modifications significantly affect their anticancer properties. Notably, compounds with halogen substitutions at specific positions exhibited enhanced potency against human non-small cell lung cancer (A549) cells. For instance, a compound with a similar structure demonstrated an IC50 value of 0.46 ± 0.02 μM, indicating strong inhibitory effects on cancer cell proliferation . This suggests that this compound could possess similar anticancer properties worthy of investigation.

Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has been extensively studied. Compounds with electron-withdrawing groups like chlorine and fluorine have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that the presence of halogens enhances the antimicrobial efficacy of these compounds .

Study on Anticancer Activity

A comparative study assessed the biological activity of several flavonol derivatives against A549 cells. The results indicated that halogenated compounds exhibited superior cytotoxicity compared to non-halogenated analogs. The study highlighted the importance of substituent position and type in modulating biological activity:

CompoundIC50 (µM)Mechanism
6l (4'-bromo)0.46 ± 0.02Induces apoptosis via mitochondrial pathways
6k (4'-chloro)3.14 ± 0.29Induces apoptosis
Control (5-FU)4.98 ± 0.41Standard anticancer drug

This data suggests that modifications similar to those present in this compound could enhance its anticancer potential .

Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial properties of various benzopyran derivatives against common bacterial strains:

CompoundMIC (µg/mL)Activity
Compound A1 - 4Effective against S. aureus
Compound B>200Poor activity
Compound C6.25 - 25Moderate activity against E. coli

The findings indicated that compounds with strong electron-withdrawing groups like chlorine and fluorine exhibited improved potency against bacterial strains compared to their unsubstituted counterparts .

Properties

IUPAC Name

6-chloro-7-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQKDQIJMTYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-25-1
Record name 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.